Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate typically involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives. This reaction is often carried out under refluxing conditions in acetic acid, resulting in high yields of the desired product . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation
Properties
CAS No. |
6622-62-4 |
---|---|
Molecular Formula |
C13H15N5O2 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H5,14,15,16,17,18) |
InChI Key |
OOTXXCYGJNXHHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.